2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid
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Overview
Description
2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromobenzoyl group, a methyl group, and a dioxoloindole moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of acids such as methanesulfonic acid under reflux conditions in methanol. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione: Used in pharmaceutical compositions for treating diseases. The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct chemical and biological properties.
Properties
CAS No. |
50332-01-9 |
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Molecular Formula |
C19H14BrNO5 |
Molecular Weight |
416.2 g/mol |
IUPAC Name |
2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid |
InChI |
InChI=1S/C19H14BrNO5/c1-10-13(7-18(22)23)14-6-16-17(26-9-25-16)8-15(14)21(10)19(24)11-2-4-12(20)5-3-11/h2-6,8H,7,9H2,1H3,(H,22,23) |
InChI Key |
IXSVLAWQXWNJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2N1C(=O)C4=CC=C(C=C4)Br)OCO3)CC(=O)O |
Origin of Product |
United States |
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